molecular formula C20H20ClN3O2S B6569379 N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921822-55-1

N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B6569379
CAS No.: 921822-55-1
M. Wt: 401.9 g/mol
InChI Key: AINPPZYLGPKEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a benzylsulfanyl group at position 2, and an acetamide side chain linked to an N-benzyl moiety. Its molecular structure (ChemSpider ID: 921846-55-1) includes a 2-chlorophenyl group, which contributes to its electronic and steric properties .

Properties

IUPAC Name

N-benzyl-2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c21-18-9-5-4-8-16(18)14-27-20-23-11-17(13-25)24(20)12-19(26)22-10-15-6-2-1-3-7-15/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPPZYLGPKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its activity.

Chemical Structure and Properties

Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.9 g/mol
IUPAC Name: N-benzyl-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide

The compound features a complex structure that includes an imidazole ring, a benzyl group, and a chlorophenyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cell proliferation, indicating potential anticancer properties. Additionally, the compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and other physiological processes.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Receptor Binding Affinity:
    • The compound has shown high affinity for 5-HT_2A receptors, which are crucial in various psychiatric disorders. A study indicated that modifications in the benzyl substitution significantly enhance binding affinity, with some derivatives achieving subnanomolar binding levels .
  • Functional Assays:
    • Functional assays demonstrated that the compound activates downstream signaling pathways associated with the 5-HT_2A receptor. For instance, it stimulated phospholipase C-mediated production of inositol phosphates at both human 5-HT_2A and 5-HT_2C receptors .
  • Anticancer Activity:
    • Preliminary data suggest that N-benzyl derivatives can inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific pathways involved include modulation of the MAPK/ERK signaling pathway .

Case Studies

In a notable case study involving a series of N-benzyl imidazoles, researchers synthesized multiple derivatives and assessed their biological activities. The study highlighted that modifications on the imidazole ring led to variations in potency against different cancer cell lines, suggesting structure-activity relationships (SAR) that could guide future drug design .

Data Summary

Study Aspect Findings
Receptor Binding AffinityHigh affinity for 5-HT_2A receptors; subnanomolar levels achieved .
Functional ActivityActivation of phospholipase C; significant signaling pathway engagement .
Anticancer PotentialInduces apoptosis; affects MAPK/ERK signaling .
Structure-Activity RelationshipModifications enhance potency; SAR identified .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of hydroxymethyl , benzylsulfanyl , and 2-chlorophenyl groups. Below is a comparative analysis with key analogs:

Compound Key Substituents Molecular Weight Biological Activity Synthesis Yield Reference
Target Compound 5-(hydroxymethyl), 2-(benzylsulfanyl), N-benzyl-2-chlorophenyl 447.94 g/mol Not explicitly reported N/A
2-({1-[2-(Benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide 2,4-difluorophenyl (vs. 2-chlorophenyl) 465.89 g/mol Not reported N/A
N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 5-nitro, 2-methyl (vs. hydroxymethyl and benzylsulfanyl) 293.72 g/mol Antitumor (in vivo studies) 47%–80%
N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide Benzo[d]imidazole core, 3-chlorophenyl, hydrazinyl 429.89 g/mol Antimicrobial (broad-spectrum) 80%
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole core, 4-fluorophenyl, methylsulfanyl 341.45 g/mol Not reported N/A

Key Observations :

  • Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances electrophilicity compared to 2,4-difluorophenyl () or 4-fluorophenyl (). This may influence receptor binding or metabolic stability .
  • Hydroxymethyl vs. Nitro Groups : The 5-hydroxymethyl substituent in the target compound likely improves hydrophilicity compared to the 5-nitro group in ’s analog, which may enhance membrane permeability but reduce solubility .
  • Core Heterocycle Variations : Replacing imidazole with benzo[d]imidazole () or thiadiazole () alters π-stacking interactions and hydrogen-bonding capacity, impacting biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.